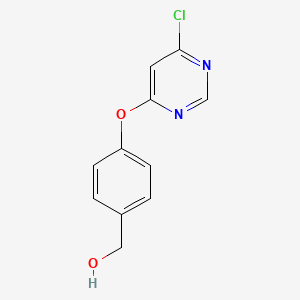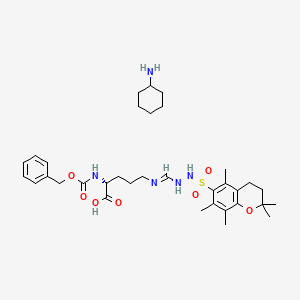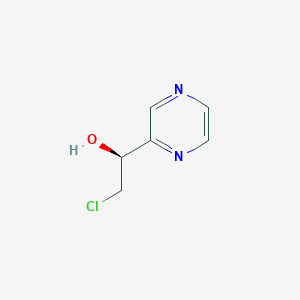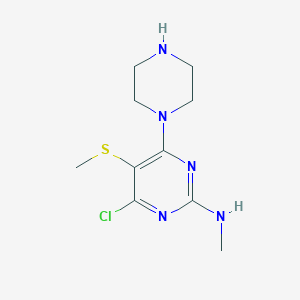
TafuramycinA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Tafuramycin A involves several key steps to optimize yield and simplify purification . The process includes:
Regioselective Bromination: Using 4-dimethylaminopyridine as a catalyst to achieve regioselective bromination.
Aryl Radical Alkene Cyclization: Controlling this step to prevent dechlorination side reactions.
Protection/Deprotection Strategy: Employing a new method to avoid furan double bond reduction during the classical O-benzyl deprotection.
The compound can be synthesized in either 8 steps from intermediate 6 or 7 steps from intermediate 17, with yields of 52% and 37%, respectively .
Chemical Reactions Analysis
Tafuramycin A undergoes several types of chemical reactions:
Oxidation: Tafuramycin A can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced, although care must be taken to avoid reducing the furan double bond.
Substitution: Tafuramycin A can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include 4-dimethylaminopyridine for bromination and various protecting groups for the protection/deprotection steps . Major products formed from these reactions include regioselectively brominated intermediates and cyclized products .
Scientific Research Applications
Tafuramycin A has a wide range of scientific research applications:
Mechanism of Action
Tafuramycin A exerts its effects through DNA alkylation and intercalation . The compound targets specific DNA sequences, forming covalent bonds with the DNA and disrupting its structure. This leads to the inhibition of DNA replication and transcription, ultimately inducing cell death . The molecular targets include the minor groove of DNA, where Tafuramycin A binds and exerts its cytotoxic effects .
Comparison with Similar Compounds
Tafuramycin A is unique among duocarmycin derivatives due to its specific regioselective bromination and protection/deprotection strategies . Similar compounds include:
Duocarmycin SA: The parent compound from which Tafuramycin A is derived.
Thymoquinone: Another compound with anticancer properties, although it possesses different mechanisms of action.
Epicatechin: Known for its chemomodulatory potentials, but less potent compared to Tafuramycin A.
Tafuramycin A stands out due to its higher potency and specificity in targeting cancer cells .
Properties
Molecular Formula |
C23H21ClN2O6 |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
[8-(chloromethyl)-4-hydroxy-7,8-dihydrofuro[2,3-e]indol-6-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone |
InChI |
InChI=1S/C23H21ClN2O6/c1-29-17-7-11-6-14(25-19(11)22(31-3)21(17)30-2)23(28)26-10-12(9-24)18-15(26)8-16(27)13-4-5-32-20(13)18/h4-8,12,25,27H,9-10H2,1-3H3 |
InChI Key |
DWQYILVVCVQOOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)N3CC(C4=C5C(=C(C=C43)O)C=CO5)CCl)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Heptyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine](/img/structure/B13112767.png)




![[4-[4,6-Bis[4-(phosphonomethyl)phenyl]-1,3,5-triazin-2-yl]phenyl]methylphosphonicacid](/img/structure/B13112820.png)
![4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one](/img/structure/B13112825.png)



